5-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid
Description
Properties
IUPAC Name |
5-fluoro-2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-5-8-15(16(11-13)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZXEAHGMQOBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692347 | |
| Record name | 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-14-3 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4-fluoro-4′-(1-pyrrolidinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261941-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling as the Central Strategy
The most widely reported route begins with the palladium-catalyzed coupling of 5-fluoro-2-iodobenzoic acid methyl ester and 4-(pyrrolidinylsulfonyl)phenylboronic acid .
Typical Conditions :
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Catalyst: Pd(PPh₃)₄ (2–5 mol%)
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Base: Na₂CO₃ or K₃PO₄ (2–3 equiv)
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Solvent: Dioxane/water (4:1)
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Temperature: 80–100°C, 12–24 hours
Key Optimization Insights :
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Protecting Group Selection : Methyl esters outperform tert-butyl or benzyl esters in minimizing decarboxylation during coupling.
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Boronic Acid Stability : 4-(Pyrrolidinylsulfonyl)phenylboronic acid requires anhydrous conditions to prevent protodeboronation.
Ullmann-Type Coupling for Halogenated Intermediates
Copper-mediated coupling using 5-fluoro-2-bromobenzoic acid and 4-mercaptopyrrolidine under basic conditions:
Direct Sulfonylation of Biphenyl Intermediates
Post-coupling sulfonylation of 5-fluoro-2-phenylbenzoic acid with pyrrolidine sulfonyl chloride:
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Challenges : Over-sulfonylation and positional isomerism necessitate careful stoichiometry (1.1 equiv sulfonyl chloride).
Fluorination Strategies: Timing and Methodology
Early-Stage Fluorination
5-Fluoro-2-iodobenzoic acid methyl ester is typically synthesized via:
Late-Stage Fluorination
Directed ortho-metalation (DoM) of 2-phenylbenzoic acid derivatives using LDA/TMEDA followed by F⁺ reagents (e.g., NFSI):
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Drawback : Incompatible with electron-withdrawing sulfonyl groups, restricting use to pre-sulfonylation steps.
Hydrolysis and Final Product Isolation
The methyl ester intermediate undergoes saponification:
Optimized Conditions :
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Base : LiOH (3 equiv) outperforms NaOH/KOH in minimizing desulfonylation.
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Workup : Acidification to pH 2–3 with HCl yields crystalline product.
Purification :
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Recrystallization from ethanol/water (1:3) affords >99% purity.
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Chromatography (SiO₂, EtOAc/hexane/AcOH 5:4:1) resolves residual sulfonamide byproducts.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Suzuki Coupling | Pd-catalyzed cross-coupling | 78 | 99.5 | Excellent |
| Ullmann Coupling | Cu-mediated C–S bond formation | 45 | 95 | Moderate |
| Late Sulfonylation | Post-coupling SO₂ insertion | 68 | 98 | Good |
Cost-Benefit Considerations :
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Suzuki coupling dominates industrial routes despite Pd costs due to reproducibility.
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Ullmann methods are reserved for small-scale API synthesis where sulfur tolerance is critical.
Challenges and Mitigation Strategies
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Regioselectivity in Fluorination :
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Sulfonyl Group Lability :
-
Boronic Acid Stability :
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
5-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidinylsulfonyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 5-fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid with analogs from the evidence:
* Molecular formula and weight estimated via structural analysis.
Physicochemical and Functional Differences
Electron-Withdrawing vs. Fluorine at position 5 increases lipophilicity and metabolic stability across all compounds .
Hydrogen Bonding Capacity: The sulfonamide group enables stronger hydrogen bonding than phenol () or aldehyde (), suggesting improved target binding in biological systems. Pyrrolidine’s nitrogen may participate in protonation, enhancing solubility under acidic conditions.
Steric Effects :
- The bulky pyrrolidinylsulfonylphenyl group in the target compound may reduce membrane permeability compared to smaller substituents (e.g., hydroxyl or formyl).
Key Research Findings
- Solubility: Sulfonamide groups (as in the target compound) generally improve aqueous solubility compared to non-polar substituents (e.g., biphenyl groups in ) .
- Thermodynamic Stability : Fluorine’s inductive effect stabilizes the benzoic acid core, reducing degradation rates .
- Structure-Activity Relationships (SAR) :
- Substitution at position 2 with bulky groups (e.g., pyrrolidinylsulfonylphenyl) may enhance target selectivity but reduce bioavailability.
- Triazolo rings () improve binding affinity in enzyme pockets compared to simpler substituents .
Biological Activity
5-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (CAS No. 1261941-14-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula: C17H16FNO4S
- Molecular Weight: 349.38 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom and the pyrrolidinylsulfonyl group enhances its binding affinity, which may lead to modulation of enzymatic activities involved in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for DNA synthesis and repair, similar to other fluorinated compounds like 5-fluorouracil (5-FU), which inhibits thymidylate synthase.
- Receptor Binding: It may interact with specific receptors involved in inflammatory responses or cancer cell proliferation.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant biological activity, particularly in cancer research.
Case Studies and Findings:
- Inhibition of Cancer Cell Proliferation:
-
Anti-inflammatory Properties:
- The compound has been explored for its anti-inflammatory effects, potentially through modulation of cytokine release and inhibition of pathways leading to inflammation .
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Comparison with Similar Compounds:
- When compared to other sulfonamide derivatives, such as 4-fluoro and 5-chloro analogs, this compound displayed superior potency in inhibiting tumor growth in vitro .
Comparative Biological Activity
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | <10 | Thymidylate synthase inhibition |
| 5-Fluorouracil | <10 | Thymidylate synthase inhibition |
| 4-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid | >100 | Less potent than the target compound |
| 5-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid | >50 | Moderate inhibition |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and solubility considerations for 5-Fluoro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid to ensure stability in experimental settings?
- Methodological Answer :
- Storage : Store at room temperature (RT) in a desiccated environment to prevent hydrolysis of the sulfonyl group. Avoid exposure to moisture and light .
- Solubility : Prefer polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) for dissolution. For aqueous buffers, use pH-adjusted solutions (pH 6.5–7.5) to enhance solubility while minimizing aggregation .
- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, UV detection at 254 nm) to verify compound integrity over time .
Q. What spectroscopic techniques are essential for initial structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., fluorine at position 5, pyrrolidinylsulfonyl at position 4). Compare chemical shifts with analogous benzoic acid derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHFNOS) and detect fragmentation patterns indicative of sulfonyl and pyrrolidine groups .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for sulfonyl (1150–1300 cm) and carboxylic acid (2500–3300 cm) groups .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity, particularly in sulfonation and coupling steps?
- Methodological Answer :
- Sulfonation Step : Use chlorosulfonic acid under controlled temperature (0–5°C) to sulfonate the phenyl ring, followed by quenching with pyrrolidine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
- Coupling Optimization : Employ Suzuki-Miyaura coupling for the benzoic acid core. Use Pd(PPh) as a catalyst and degas solvents to minimize side reactions. Purify via column chromatography (silica gel, gradient elution) .
- Yield Improvement : Recrystallize from ethanol/water (7:3) to remove unreacted intermediates, achieving >95% purity (HPLC) .
Q. What in vitro assays are suitable for evaluating biological activity against enzyme targets, and how should control experiments be designed?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition of sulfotransferases or kinases. Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate IC values using nonlinear regression (GraphPad Prism) .
- Off-Target Screening : Perform counter-screens against related enzymes (e.g., phosphatases) to assess selectivity .
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC and LC-MS to rule out degradation or impurities (>98% purity required) .
- Assay Conditions : Standardize buffer pH, ionic strength, and incubation times. Differences in ATP concentrations (for kinase assays) can significantly alter results .
- Structural Confirmation : Reconfirm stereochemistry and substituent positions using X-ray crystallography if contradictions persist .
Q. What considerations are critical when designing in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Bioavailability : Administer via intravenous (IV) and oral routes to compare absorption. Use LC-MS/MS to quantify plasma concentrations over time .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolites. Track defluorination or sulfonyl cleavage using isotopic labeling .
- Tissue Distribution : Conduct whole-body autoradiography in rodent models to assess penetration into target tissues (e.g., brain, liver) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) to derive EC/IC values. Use bootstrapping for confidence intervals .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. Replicate experiments in triplicate to ensure reproducibility .
Q. How can computational modeling predict interactions between this compound and protein targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding poses. Focus on the sulfonyl group’s interaction with catalytic lysine or arginine residues .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS) to assess hydrogen bonding and hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
